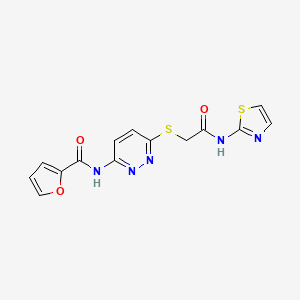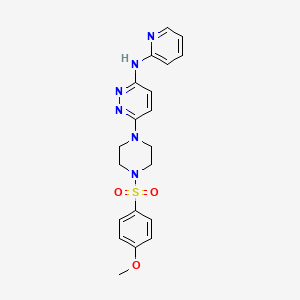![molecular formula C20H22FN3O4S B1649656 N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide CAS No. 1029767-50-7](/img/structure/B1649656.png)
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorobenzyl group, a methyl group, and a benzazepinyl sulfonyl group attached to a glycinamide backbone. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzazepinyl Intermediate: The benzazepinyl intermediate can be synthesized through a cyclization reaction of a suitable precursor, such as 2-aminobenzylamine, with a ketone or aldehyde.
Sulfonylation: The benzazepinyl intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Glycinamide: The sulfonylated benzazepinyl intermediate is coupled with glycinamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Introduction of the Fluorobenzyl and Methyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorobenzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N~1~-(4-fluorobenzyl)-N~2~-methyl-N~2~-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sul
Propriétés
Numéro CAS |
1029767-50-7 |
|---|---|
Formule moléculaire |
C20H22FN3O4S |
Poids moléculaire |
419.5 |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-[methyl-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonyl]amino]acetamide |
InChI |
InChI=1S/C20H22FN3O4S/c1-24(13-20(26)22-12-14-5-7-16(21)8-6-14)29(27,28)17-9-10-18-15(11-17)3-2-4-19(25)23-18/h5-11H,2-4,12-13H2,1H3,(H,22,26)(H,23,25) |
Clé InChI |
KQOKLHZMCCZQGV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
SMILES canonique |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B1649573.png)
![{[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B1649574.png)
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1649579.png)
![3-{[(5-Bromo-2-thienyl)methyl]amino}thiolane-1,1-dione](/img/structure/B1649580.png)



![N-{3-[(2-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethyl-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649586.png)
![N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649587.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-](/img/structure/B1649589.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1649590.png)



